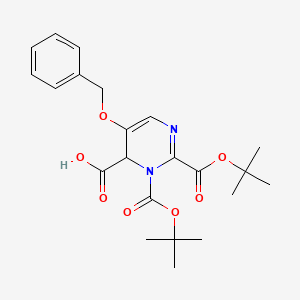
Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the specific biological or chemical context. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethyl-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate
- 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Uniqueness
2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H28N2O7 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C22H28N2O7/c1-21(2,3)30-19(27)17-23-12-15(29-13-14-10-8-7-9-11-14)16(18(25)26)24(17)20(28)31-22(4,5)6/h7-12,16H,13H2,1-6H3,(H,25,26) |
Clave InChI |
BHRVOBSLEYLUFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=NC=C(C(N1C(=O)OC(C)(C)C)C(=O)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


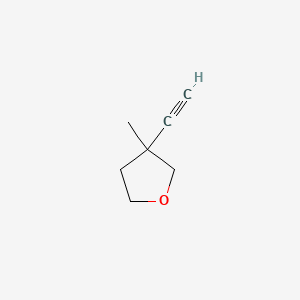
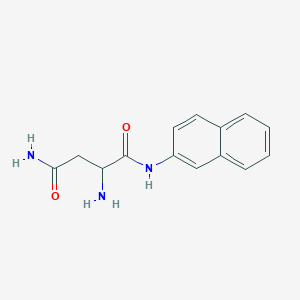
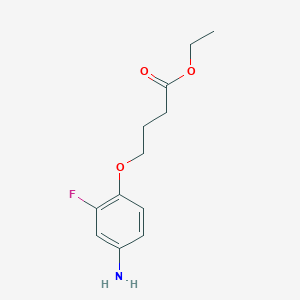


![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
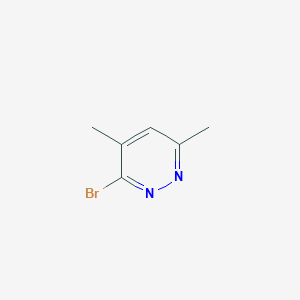
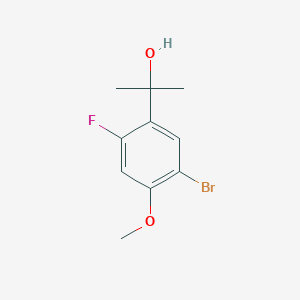
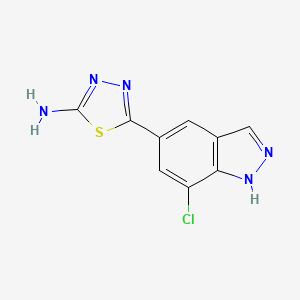
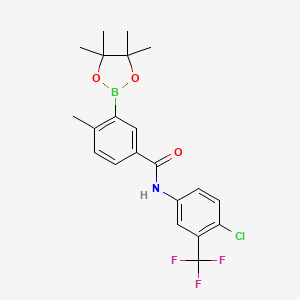
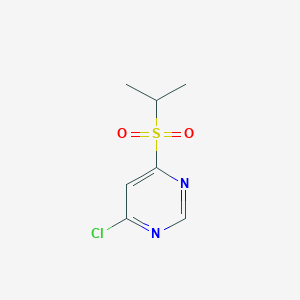
![tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13892765.png)
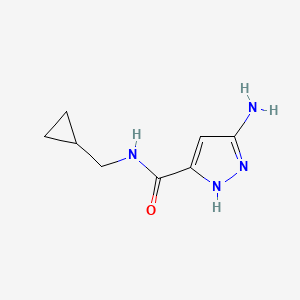
![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)
